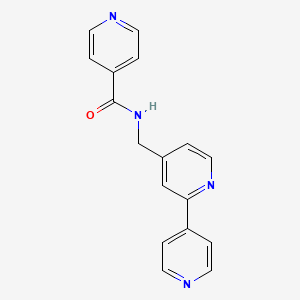

4-(4-联吡啶-2'-基甲基)-异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide” is a compound that contains isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide . This compound is used for material synthesis .

Synthesis Analysis

The biosynthesis of isonicotinamide has great advantages over chemical methods . A thermophilic NHase from Carbonactinospora thermoautotrophicus was selected and its activity was substantially improved by a “toolbox” screening strategy . The yield of isonicotinamide reached 2.89 M (352 g L −1), the substrate (4-cyanopyridine) was exhausted and the conversion was 100% .Molecular Structure Analysis

The molecular formula of isonicotinamide is C6H6N2O . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .Chemical Reactions Analysis

Isonicotinamide has been used in the formation of novel mixed-ligand Cu (II) coordination compounds .Physical And Chemical Properties Analysis

Isonicotinamide has a molar mass of 122.127 g·mol −1 . It is soluble in water (191 g/L), and is also soluble in ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/L) .科学研究应用

共晶和聚合物形成

“4-(4-联吡啶-2'-基甲基)-异烟酰胺”已被用于形成共晶和聚合物 . 在甲醇溶剂中,[Cu(μ-OAc)(μ-Pip)(MeOH)]2 与异烟酰胺 (Isn) 的反应产生了三种化合物的三种混合对 . 异烟酰胺 (Isn) 配体促进了不同结构的排列,并且主要指导了 2D 和 3D 超分子组装体的形成 .

铜配合物的合成

用 N-(4-吡啶基)-异烟酰胺制备了两种铜配合物,采用溶剂法合成 . 它们的结构通过各种光谱方法鉴定 .

抗菌特性

已研究用 N-(4-吡啶基)-异烟酰胺合成的铜配合物的抗菌特性 .

光催化剂应用

超弹性行为

异烟酰胺是一种与“4-(4-联吡啶-2'-基甲基)-异烟酰胺”相关的化合物,已显示出压力诱导的超弹性行为 . 这表明了在开发无机致动器轻量级替代品方面的潜在应用。

生物螯合配体

烟酸及其衍生物,包括异烟酰胺,是优异的生物螯合配体 . 它们具有 N、S 和 O 供体原子,可以与金属原子配位形成配位配合物 .

安全和危害

According to the safety data sheet, isonicotinamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . After handling, it is recommended to wash hands and skin thoroughly . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .

未来方向

作用机制

Target of Action

It is known that isonicotinamide, a component of the compound, plays a significant role in the prevention and/or cure of blacktongue and pellagra .

Mode of Action

It can be inferred that the compound interacts with its targets through hydrogen bonding .

Biochemical Pathways

It is known that pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Pharmacokinetics

It is known that isonicotinamide is soluble in water (191 g/l), and is also soluble in ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/l) . This suggests that the compound may have good bioavailability.

Result of Action

It is known that pharmacological inhibition of srpks, which is achieved by certain isonicotinamide-based compounds, can trigger early and late events of apoptosis .

Action Environment

The action environment of N-([2,4’-bipyridin]-4-ylmethyl)isonicotinamide is influenced by various environmental factors. For instance, specific solvents lead to specific polymorphic forms of isonicotinamide. The hydrogen bonding in solution kinetically drives the nucleation towards a specific form .

属性

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17(15-4-8-19-9-5-15)21-12-13-1-10-20-16(11-13)14-2-6-18-7-3-14/h1-11H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUDMDLNFZACDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416271.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)

![4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2416276.png)

![N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2416277.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2416278.png)

![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)

methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2416290.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)